molecular formula C6H5BrFN B1280754 5-Bromo-2-fluoro-3-methylpyridine CAS No. 29312-98-9

5-Bromo-2-fluoro-3-methylpyridine

Cat. No.: B1280754
CAS No.: 29312-98-9
M. Wt: 190.01 g/mol
InChI Key: JLCVSFDCHKCISN-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methylpyridine is an organic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring. It is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-Bromo-2-fluoro-3-methylpyridine typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-fluoro-3-methylpyridine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methylpyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been studied as inhibitors of p38α mitogen-activated protein kinase, which plays a role in inflammatory responses . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in structure but lacks the methyl group.

    2-Fluoro-4-methylpyridine: Similar but lacks the bromine atom.

    2-Bromo-4-methylpyridine: Similar but lacks the fluorine atom.

Uniqueness

5-Bromo-2-fluoro-3-methylpyridine is unique due to the combination of bromine, fluorine, and a methyl group on the pyridine ring. This unique substitution pattern imparts specific chemical properties, such as reactivity and stability, making it valuable in various synthetic applications.

Properties

IUPAC Name

5-bromo-2-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCVSFDCHKCISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476611
Record name 5-Bromo-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29312-98-9
Record name 5-Bromo-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoro-3-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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